Benzo(ghi)fluoranthene, methyl-
Description
Molecular Architecture and Isomeric Variations
Core Structure and Substitution Patterns
Benzo(ghi)fluoranthene, methyl- (C₁₉H₁₂) derives from the parent compound benzo[ghi]fluoranthene (C₁₈H₁₀), which consists of five fused benzene rings arranged in a non-linear, angular configuration. The addition of a methyl group introduces steric and electronic perturbations, altering the compound’s physicochemical behavior. The methyl substituent typically occupies positions on the peripheral rings, with the 5-methyl isomer being the most documented variant.
The fused ring system creates a planar geometry with bond lengths ranging from 1.36 Å to 1.43 Å, as inferred from X-ray crystallographic data of analogous PAHs. Substitution at the 5-position minimizes steric hindrance, as the methyl group projects outward from the aromatic plane, avoiding clashes with adjacent hydrogen atoms. Isomeric variations, such as 4-methyl or 6-methyl derivatives, remain less characterized due to synthetic challenges in isolating specific regioisomers.
Table 1: Structural Parameters of Benzo(ghi)fluoranthene, methyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₂ | |
| Molecular Weight | 240.3 g/mol | |
| Predicted Bond Lengths | 1.36–1.43 Å (C–C aromatic) | |
| Common Isomer | 5-methyl |
Structure
3D Structure
Properties
CAS No. |
1206795-73-4 |
|---|---|
Molecular Formula |
C19H12 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
InChI Key |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis from Methyl Fluorene-9-Carboxylate
A notable and well-documented synthetic route to benzo[ghi]fluoranthene derivatives, including methyl-substituted analogs, starts from methyl fluorene-9-carboxylate. This method involves:
- Initial formation of the fluorene core with a methyl ester functional group.
- Subsequent cyclization and aromatization steps to build the benzo[ghi]fluoranthene skeleton.
- The methyl group is introduced as part of the starting material, ensuring regioselective placement on the final polycyclic structure.
This route was reported in a 1969 study published by the Royal Society of Chemistry, which detailed the synthesis and structural characterization of intermediates leading to benzo[ghi]fluoranthene.
Gold(I)-Catalyzed Bis-Cyclization of Allenynes
A more recent and advanced method involves gold(I)-catalyzed bis-cyclization of aryl-substituted allenynes, which enables the construction of highly fused polycyclic aromatic hydrocarbons including methylated benzo[ghi]fluoranthene derivatives. The key steps include:
- A three-step sequence of reduction, dehydration, and oxidation.
- Intramolecular Friedel–Crafts acylation to form pentacyclic ketone intermediates.
- Final oxidation steps to yield 5-methylbenzo[ghi]fluoranthene with high overall yields (up to 78% in three steps).
This method allows for selective formation of methylated benzo[ghi]fluoranthene derivatives and offers potential for further functionalization at the methyl group for complex molecule synthesis such as corannulene derivatives.
Reaction Scheme Summary (from Reference):
| Step | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|
| 1 | NaBH4 reduction in EtOH | Alcohol intermediate | - |
| 2 | Acid-mediated dehydration (p-TsOH, reflux) | Alkene intermediate | - |
| 3 | Oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | 5-Methylbenzo[ghi]fluoranthene (final product) | 78 |
Intramolecular Friedel–Crafts Acylation
This step is critical in the cyclization process to form the fused ring system characteristic of benzo[ghi]fluoranthene. The process involves:
- Conversion of methyl ester intermediates to carboxylic acids.
- Treatment with trifluoromethanesulfonic acid (TfOH) to induce intramolecular acylation.
- Formation of pentacyclic ketones as key intermediates.
This method is integrated into the gold-catalyzed bis-cyclization approach and is essential for constructing the benzo[ghi]fluoranthene core with methyl substitution.
Comparative Data on Yields and Selectivity
Research Findings and Notes
- The gold(I)-catalyzed method provides a versatile and efficient synthetic route with good yields and regioselectivity, making it suitable for producing methylated benzo[ghi]fluoranthene derivatives for further chemical elaboration.
- The methyl group introduced in these syntheses is strategically positioned to allow subsequent functionalization, which is valuable for synthesizing more complex polycyclic aromatic hydrocarbons.
- Earlier methods, such as those starting from methyl fluorene-9-carboxylate, laid the groundwork for understanding the structural intermediates and reaction pathways but generally offered lower yields and less control over substitution patterns.
- The intramolecular Friedel–Crafts acylation step is a pivotal transformation in these syntheses, enabling the formation of the fused ring system characteristic of benzo[ghi]fluoranthene.
Summary Table of Preparation Methods
| Preparation Method | Starting Material(s) | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Methyl fluorene-9-carboxylate route | Methyl fluorene-9-carboxylate | Cyclization, aromatization | Established route, structural insights | Moderate yields, multi-step |
| Gold(I)-catalyzed bis-cyclization | Aryl-substituted allenynes | Reduction, dehydration, oxidation, Friedel–Crafts acylation | High yield, regioselective methylation | Requires gold catalyst, complex setup |
Chemical Reactions Analysis
Types of Reactions
Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs.
Biology: Research often focuses on its effects on biological systems, including its potential carcinogenic properties.
Medicine: While not commonly used directly in medicine, its derivatives are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Key Physical Properties :
- Melting point: 424.4 K (151.3°C)
- Enthalpy of fusion (ΔHfus): 11.8 kJ/mol
- Gas-phase heat capacity (Cp,gas): 184.7 J/mol·K at 298 K .
Benzo[ghi]fluoranthene is primarily a byproduct of incomplete combustion of fossil fuels and biomass, commonly detected in urban air, soil, and industrial emissions . Its environmental presence is significant, though typically at lower concentrations compared to high-molecular-weight PAHs like benzo[a]pyrene .
Comparison with Structurally Similar PAHs
Molecular Structure and Physicochemical Properties
The table below compares benzo[ghi]fluoranthene with four structurally related PAHs:
Notes:
- Benzo[ghi]fluoranthene has a lower molecular weight and simpler structure than benzo-substituted fluoranthenes with six rings.
Environmental Occurrence and Analytical Behavior
Retention Indices in Gas Chromatography (GC) :
| Compound | Kovats' RI (Non-polar column) | Lee's RI (Mid-polar column) |
|---|---|---|
| Benzo[ghi]fluoranthene | 1,320 | 1,450 |
| Benzo[b]fluoranthene | 1,480 | 1,620 |
| Benzo[k]fluoranthene | 1,490 | 1,630 |
Environmental Detection :
Toxicity and Regulatory Status
Critical Observations :
- Benzo[ghi]fluoranthene exhibits weaker genotoxicity than its methylated or bay-region-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
